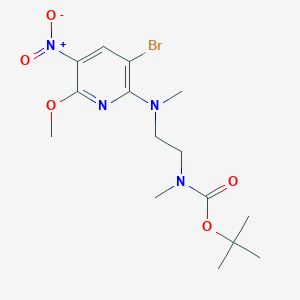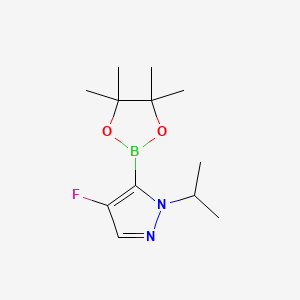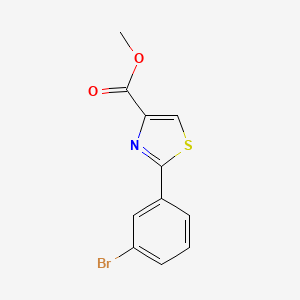![molecular formula C17H26O B13662711 Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- CAS No. 96154-40-4](/img/structure/B13662711.png)
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-: is an organic compound with the molecular formula C17H26O It is characterized by the presence of a benzene ring substituted with a [(3,7-dimethyl-6-octenyl)oxy]methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl group and the 3,7-dimethyl-6-octenyl group. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:
Reactants: Benzyl alcohol and 3,7-dimethyl-6-octen-1-ol
Catalyst: Acid catalyst
Reaction Medium: Solvent such as toluene
Temperature Control: Maintained at optimal reaction temperature
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific active sites, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]ethyl]-
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]propyl]-
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]butyl]-
Uniqueness
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
96154-40-4 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enoxymethylbenzene |
InChI |
InChI=1S/C17H26O/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 |
Clave InChI |
ITLMKEZZDGLMPC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


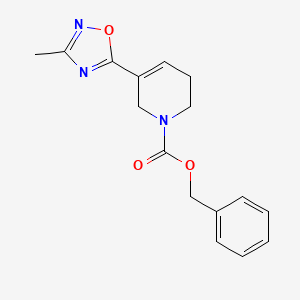
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)

![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
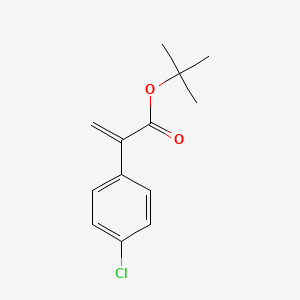
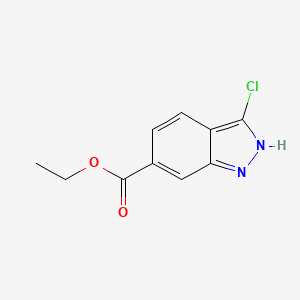
![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)
